molecular formula C22H45AlO B13779476 Aluminum, ((3Z)-3-decen-1-olato)dihexyl- CAS No. 68892-18-2

Aluminum, ((3Z)-3-decen-1-olato)dihexyl-

Katalognummer: B13779476
CAS-Nummer: 68892-18-2
Molekulargewicht: 352.6 g/mol
InChI-Schlüssel: UUZQZFYFIKBACX-IRYVOTIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a decen-1-olato ligand, which is a derivative of decene, and two hexyl groups attached to the aluminum center. The unique structure of this compound imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. One common method is the reaction of trihexylaluminum with (3Z)-3-decen-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The reaction can be represented as follows:

Al(C6H13)3+(3Z)-3-decen-1-olAl((3Z)-3-decen-1-olato)dihexyl-+C6H14\text{Al(C}_6\text{H}_{13})_3 + \text{(3Z)-3-decen-1-ol} \rightarrow \text{Al((3Z)-3-decen-1-olato)dihexyl-} + \text{C}_6\text{H}_{14} Al(C6​H13​)3​+(3Z)-3-decen-1-ol→Al((3Z)-3-decen-1-olato)dihexyl-+C6​H14​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of inert atmospheres. The purity of the starting materials and the final product is crucial for its applications, so purification steps such as distillation or recrystallization may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

Aluminum, ((3Z)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The decen-1-olato ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Ligand exchange reactions can be facilitated by using other alcohols or amines.

Major Products Formed

    Oxidation: Aluminum oxide (Al2O3) and hexane.

    Reduction: Reduced aluminum species and corresponding alcohols.

    Substitution: New organoaluminum compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is used as a catalyst in various organic reactions, including polymerization and hydroalumination. Its ability to activate small molecules makes it valuable in synthetic chemistry.

Biology

While direct biological applications are limited, the compound’s derivatives may be explored for their potential in drug delivery and as intermediates in the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triethylaluminum (Al(C2H5)3): A simpler organoaluminum compound used in similar applications.

    Diisobutylaluminum hydride (DIBAL-H): A reducing agent with different reactivity.

    Aluminum isopropoxide (Al(OiPr)3): Used in organic synthesis and as a catalyst.

Uniqueness

Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is unique due to its specific ligand structure, which imparts distinct reactivity and properties. The presence of the decen-1-olato ligand allows for unique coordination chemistry and reactivity compared to simpler organoaluminum compounds.

Eigenschaften

68892-18-2

Molekularformel

C22H45AlO

Molekulargewicht

352.6 g/mol

IUPAC-Name

[(Z)-dec-3-enoxy]-dihexylalumane

InChI

InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7-;;;

InChI-Schlüssel

UUZQZFYFIKBACX-IRYVOTIRSA-N

Isomerische SMILES

CCCCCC/C=C\CCO[Al](CCCCCC)CCCCCC

Kanonische SMILES

CCCCCCC=CCCO[Al](CCCCCC)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.